4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-22(5-2)15-9-7-14(8-10-15)18(23)21-19-20-16(12-25-19)17-11-6-13(3)24-17/h6-12H,4-5H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQGCBNBWKEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-methylfuran-2-carboxylic acid with thioamides under acidic conditions.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Diethylamino Group: Finally, the diethylamino group is introduced via nucleophilic substitution using diethylamine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiazole and furan rings may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- 4-(diethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzoic acid
- 4-(diethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzylamine
Uniqueness
4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the diethylamino group and the thiazole-furan moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
Chemical Structure and Properties
The compound can be classified as a thiazole derivative, which is known for various biological activities. Its structure includes a diethylamino group, a furan moiety, and a benzamide linkage, contributing to its pharmacological properties.
Molecular Formula
- Molecular Formula : C_{15}H_{18}N_{2}OS
- Molecular Weight : 278.38 g/mol
Antitumor Activity
Recent studies have explored the antitumor potential of thiazole derivatives. The compound's structural similarities to other known antitumor agents suggest it may inhibit cancer cell proliferation.
Case Study: In Vitro Evaluation
In vitro assays conducted on various cancer cell lines demonstrated that compounds similar to 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant cytotoxicity. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values indicate that this class of compounds could be promising candidates for further development as anticancer drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are frequently reported to possess antibacterial and antifungal activities.
Research Findings
In a comparative study, several thiazole-based compounds were tested against common bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
The results indicated that the compound exhibited moderate antibacterial activity, particularly against S. aureus .
The proposed mechanism of action for the antitumor activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, the ability of the compound to intercalate with DNA may contribute to its anticancer effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects of 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is crucial for its development as a therapeutic agent.
Toxicological Studies
Preliminary toxicological assessments indicate that while some thiazole derivatives show low toxicity profiles in animal models, further studies are needed to establish safety margins for human use.
Q & A
Q. What synthetic methodologies are most effective for constructing the thiazole and benzamide moieties in this compound?
The synthesis involves two key steps: (1) Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones (e.g., 5-methylfuran-2-yl substituted bromoketones) under acidic conditions (HCl/EtOH, 60–80°C) . (2) Amide coupling between 4-(diethylamino)benzoic acid derivatives and the thiazol-2-amine intermediate using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF. Critical optimization includes controlling reaction time (12–24 hrs) and using molecular sieves to absorb byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are essential for confirming structural identity and purity?
- 1H/13C NMR : Assign protons on the diethylamino group (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for CH2) and thiazole protons (δ 7.2–7.5 ppm).
- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds between thiazole and benzamide groups, bond angles ~120°) .
- HPLC-MS : Confirms molecular ion peaks ([M+H]+) and detects impurities (<2% by area normalization).
- FTIR : Validates amide C=O stretches (~1650 cm⁻¹) and absence of unreacted amine (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data across enzyme inhibition assays (e.g., IC50 variability)?
Discrepancies often arise from:
- Assay conditions : ATP concentrations in kinase assays (e.g., 10 μM vs. 1 mM ATP alters IC50 by 10-fold).
- Redox artifacts : Thiol-reactive compounds may generate false positives; include controls with dithiothreitol (DTT) .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with biophysical methods (surface plasmon resonance) to confirm binding kinetics (KD vs. IC50 correlation) .
Q. What computational approaches predict binding modes with metabolic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?
- Molecular docking : Use AutoDock Vina with PFOR’s crystal structure (PDB: 1Y96) to model the amide anion’s interaction with the thiamine pyrophosphate cofactor. Key residues: Arg114 (salt bridge) and Cys142 (H-bond) .
- MD simulations : 100-ns simulations in explicit solvent (AMBER force field) assess binding stability (RMSD <2 Å).
- QM/MM calculations : Evaluate charge transfer between the thiazole’s π-system and the enzyme’s active site .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced antimicrobial activity?
- Substituent variation : Replace diethylamino with morpholino (improves solubility) or introduce halogen atoms (e.g., Cl at benzamide para-position) to boost Gram-negative activity .
- Bioisosteric replacement : Substitute furan with thiophene (retains planarity) or 1,3,4-oxadiazole (enhances metabolic stability) .
- Cytotoxicity profiling : Test derivatives against HEK293 cells (CC50 >50 μM acceptable) and monitor hERG inhibition (patch-clamp assays) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
